(1-Cyanocyclobutyl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Cyanocyclobutyl)methyl methanesulfonate” is a chemical compound with a molecular weight of 189.24 . It is used in various applications and research .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C7H11NO3S/c1-12(9,10)11-6-7(5-8)3-2-4-7/h2-4,6H2,1H3" . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 189.24 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the current resources.Scientific Research Applications
Oxidation of Nauseous Sulfur Compounds
The study by Cantau et al. (2007) discusses the oxidation of reduced sulfur compounds, which are by-products of numerous industrial processes, and their conversion into less harmful substances through photocatalytic treatments. The paper also highlights alternative materials based on aromatic photosensitizers like 9,10-dicyanoanthracene, demonstrating different oxidation products compared to conventional TiO2-based materials. Specifically, with photosensitizing materials, singlet oxygen addition leads to the formation of products like methyl methanethiosulfonate starting from dimethyldisulfide, showcasing a distinct pathway compared to TiO2 materials, which mainly result in products from C-S and S-S bond cleavage (Cantau et al., 2007).
Homogeneous Functionalization of Methane
Gunsalus et al. (2017) focus on the homogeneous functionalization of methane and how it can be converted into functionalized products, a significant challenge in chemistry. The paper reviews systems that convert methane to functionalized products, especially in homogeneous (gas/liquid) systems. The various reports are grouped based on practical considerations and mechanisms of elementary reactions with methane. This work is central to developing cleaner and less expensive processes for converting natural gas reserves into fuels and chemicals, replacing or augmenting oil as the source (Gunsalus et al., 2017).
Green Chemistry Perspectives of Methane Conversion
Adebajo (2007) provides an overview of the catalytic methylation of aromatics as a new route for converting methane to higher hydrocarbons. This work presents experimental evidence for the requirement of oxygen as a stoichiometry reactant for benzene methylation with methane over moderately acidic zeolite catalysts, a process termed “oxidative methylation.” The involvement of methane and oxygen and the use of zeolite catalysts in this methylation reaction have positive green chemistry implications. The review also discusses these results concerning the principles and tools of green chemistry (Adebajo, 2007).
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of “(1-Cyanocyclobutyl)methyl methanesulfonate” and how to work safely with this chemical . It’s important to handle this chemical under inert gas and protect it from moisture . It should be kept cool and protected from sunlight .
Mechanism of Action
Target of Action
It is known that alkylating agents like this compound can interact with various biomolecules in the cell .
Mode of Action
Alkylating agents, such as (1-Cyanocyclobutyl)methyl methanesulfonate, act by adding an alkyl group to the guanine base of DNA, which can interfere with the DNA’s replication process . This can lead to DNA damage and potentially cell death, making alkylating agents useful in applications such as chemotherapy .
Biochemical Pathways
It is known that alkylating agents can trigger various cellular responses, including dna repair mechanisms . For instance, the alkylating agent Methyl Methanesulfonate (MMS) has been shown to trigger lipid alterations at the inner nuclear membrane .
Result of Action
It is known that alkylating agents can cause dna damage, which can lead to cell death . This makes them useful in applications such as chemotherapy .
properties
IUPAC Name |
(1-cyanocyclobutyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-12(9,10)11-6-7(5-8)3-2-4-7/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGIRCOUCEJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1909313-54-7 |
Source
|
Record name | (1-cyanocyclobutyl)methyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.